molecular formula C21H19N5O3 B2527205 9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-47-2

9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2527205
CAS No.: 898442-47-2
M. Wt: 389.415
InChI Key: PTZYEYAOBNHIQP-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine class of molecules This compound is characterized by its unique structure, which includes ethoxyphenyl and methylphenyl groups attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or adenine derivatives.

    Introduction of Substituents: The ethoxyphenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperature and pressure conditions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, which can be achieved using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the ethoxy or methyl groups.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for investigating enzyme mechanisms or as a ligand for studying receptor-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(4-ethoxyphenyl)-2-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-sulfonamide

Uniqueness

What sets 9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide apart from similar compounds is its specific combination of ethoxyphenyl and methylphenyl groups attached to the purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-3-29-15-10-8-14(9-11-15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZYEYAOBNHIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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